2-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]-N-(2-phenylethyl)butan-2-amine
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Overview
Description
{2-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}(2-PHENYLETHYL)AMINE is a complex organic compound that features a tetrazole ring, a chlorophenyl group, and a phenylethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}(2-PHENYLETHYL)AMINE typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Tetrazole Ring: This can be achieved by reacting 4-chlorophenylhydrazine with sodium azide in the presence of a suitable catalyst.
Alkylation: The tetrazole intermediate is then alkylated using 2-bromo-2-phenylethylamine under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
{2-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}(2-PHENYLETHYL)AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted tetrazole derivatives.
Scientific Research Applications
{2-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}(2-PHENYLETHYL)AMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of {2-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}(2-PHENYLETHYL)AMINE involves its interaction with specific molecular targets. The tetrazole ring and phenylethylamine moiety may interact with enzymes or receptors, modulating their activity and leading to the observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- {2-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}(2-PHENYLETHYL)AMINE
- {2-[1-(4-FLUOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}(2-PHENYLETHYL)AMINE
Uniqueness
{2-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}(2-PHENYLETHYL)AMINE is unique due to the presence of the chlorophenyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing compounds with specific desired activities.
Properties
Molecular Formula |
C19H22ClN5 |
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Molecular Weight |
355.9 g/mol |
IUPAC Name |
2-[1-(4-chlorophenyl)tetrazol-5-yl]-N-(2-phenylethyl)butan-2-amine |
InChI |
InChI=1S/C19H22ClN5/c1-3-19(2,21-14-13-15-7-5-4-6-8-15)18-22-23-24-25(18)17-11-9-16(20)10-12-17/h4-12,21H,3,13-14H2,1-2H3 |
InChI Key |
NGFPVSVNMFCUFL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C1=NN=NN1C2=CC=C(C=C2)Cl)NCCC3=CC=CC=C3 |
Origin of Product |
United States |
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